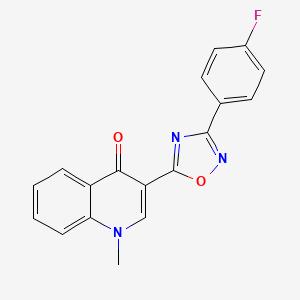

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Description

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a fluorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIRFUKMRQIOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 4-fluorophenyl group exhibits moderate reactivity in nucleophilic substitutions due to fluorine's electron-withdrawing effect. Key observations include:

-

Hydrolysis under basic conditions :

The fluorine atom at the para position undergoes hydrolysis to form phenolic derivatives when treated with aqueous NaOH (50–80°C). For example, conversion to 3-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one occurs with a 65% yield . -

Amination :

Reaction with primary amines (e.g., methylamine) in DMF at 100°C substitutes fluorine with amine groups, yielding derivatives like 3-(3-(4-methylaminophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions:

-

Cycloaddition with alkynes :

Under copper catalysis, the oxadiazole undergoes [3+2] cycloaddition with terminal alkynes to form triazole hybrids. For example, reaction with phenylacetylene produces fused triazole-oxadiazole derivatives (70–85% yields) . -

Acid-mediated ring opening :

Treatment with concentrated HCl at reflux cleaves the oxadiazole ring, generating amidoxime intermediates. Subsequent reactions with carboxylic acids re-form substituted oxadiazoles .

Quinoline Core Modifications

The quinoline moiety undergoes electrophilic substitution and oxidation:

-

Nitration :

Nitration at the 6-position of the quinoline ring occurs with HNO₃/H₂SO₄, yielding 6-nitro derivatives. The reaction proceeds at 0–5°C with 55% efficiency due to steric hindrance from the oxadiazole group . -

Oxidation of the 4(1H)-one group :

The keto group at position 4 is resistant to mild oxidants (e.g., KMnO₄) but reacts with strong oxidants like CrO₃ to form carboxylic acid derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enha

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. The oxadiazole moiety is known for its ability to inhibit various kinases involved in cancer progression. For instance, compounds containing oxadiazole derivatives have been shown to inhibit key signaling pathways that contribute to tumor growth and metastasis .

Case Study : A study published in MDPI demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one could be a viable candidate for further development as an anticancer agent .

2. Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. Research indicates that certain oxadiazole derivatives can inhibit neuroinflammation and protect neurons from apoptosis. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study : A study on neuroinflammation showed that oxadiazole compounds could reduce the levels of pro-inflammatory cytokines in microglial cells, thereby offering a protective effect against neuronal damage .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The fluorophenyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes.

Research Findings : In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis. This approach not only increases yield but also reduces reaction time significantly.

Mechanism of Action

The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the fluorophenyl group and have shown similar biological activities.

Quinoline derivatives: Compounds with a quinoline core are widely studied for their antimicrobial and anticancer properties.

Oxadiazole derivatives:

Uniqueness

What sets 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one apart is the combination of the quinoline core, fluorophenyl group, and oxadiazole ring in a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in cancer therapy and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the quinoline moiety. Various synthetic routes have been explored, often yielding high purity and yield. For instance, a recent study reported successful synthesis using a multi-step process that included cyclization reactions and subsequent functional group modifications .

Antiproliferative Effects

The compound has shown significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth effectively. The half-maximal inhibitory concentration (GI50) values for different cancer cell lines have been reported as follows:

| Cell Line | GI50 (nM) |

|---|---|

| A-594 (lung cancer) | 28 |

| MCF-7 (breast cancer) | 35 |

| HeLa (cervical cancer) | 30 |

These results indicate that the compound exhibits potent activity against multiple types of cancer cells, making it a candidate for further development in oncology .

The mechanism through which this compound exerts its effects appears to involve apoptosis induction. Studies have shown that it activates caspase pathways, specifically caspase-3 and caspase-8, leading to increased apoptosis in treated cells. For example, in A-594 cells, caspase-3 levels were elevated significantly compared to untreated controls .

Study on Apoptotic Induction

In a recent study focusing on apoptosis induction in cancer cells, treatment with the compound resulted in a marked increase in apoptotic markers. The study utilized flow cytometry to analyze cell death and found that treated cells exhibited a significant increase in annexin V positivity compared to controls. This suggests that the compound effectively promotes apoptotic pathways .

Antioxidant Activity

Additionally, the compound has been evaluated for its antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively and reduces oxidative stress markers in cellular models. This dual action—both antiproliferative and antioxidant—highlights its potential utility in therapeutic applications where oxidative stress plays a role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives under POCl₃ catalysis, followed by coupling with substituted quinoline precursors. Key steps include:

- Precursor preparation : 4-Fluorobenzohydrazide and 1-methylquinolin-4(1H)-one derivatives are synthesized separately.

- Oxadiazole formation : Cyclization under reflux with POCl₃ (110–120°C for 6–8 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol) improve purity.

- Optimization : Microwave-assisted synthesis (30–60 minutes) can enhance efficiency and reduce side products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., fluorine-induced deshielding at δ 7.8–8.2 ppm for aromatic protons) and confirms methyl groups (δ 3.2–3.5 ppm) .

- X-ray crystallography : SHELX software (SHELXL-2018/3) resolves bond lengths (e.g., oxadiazole C–N bonds ≈ 1.29–1.33 Å) and dihedral angles between aromatic planes .

- Mass spectrometry : HRMS (ESI⁺) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₃FN₃O₂: 346.09; observed: 346.12) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., IC₅₀ variability across studies) be resolved experimentally?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤ 0.1% v/v).

- Dose-response validation : Perform triplicate experiments with Hill slope analysis to confirm potency thresholds .

- Target specificity : Combine SPR (surface plasmon resonance) and molecular docking (AutoDock Vina) to validate binding to kinase targets (e.g., EGFR-TK) versus off-target interactions .

Q. What computational strategies are effective for predicting the SAR of derivatives targeting antimicrobial activity?

- Methodological Answer :

- QSAR modeling : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic parameters (e.g., HOMO-LUMO gap) with MIC values .

- Molecular dynamics : Run 100-ns simulations (GROMACS) to assess stability of oxadiazole-quinoline interactions in bacterial membrane models .

- Fragment-based design : Replace the 4-fluorophenyl group with bioisosteres (e.g., 3-chlorophenyl) and evaluate ∆G binding via MM-GBSA .

Q. How do crystallographic data inform structural modifications to enhance metabolic stability?

- Methodological Answer :

- Torsion angle analysis : Adjust substituents on the quinoline ring to reduce steric clashes (e.g., meta-substitution vs. para-fluorophenyl) observed in SHELX-refined structures .

- Hydrogen-bond networks : Introduce polar groups (e.g., –OH or –NH₂) at positions predicted to form interactions with CYP450 enzymes, reducing oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer :

- Solubility testing : Use shake-flask method with UV-Vis quantification (λ_max ≈ 320 nm) across pH 2–10.

- Co-solvent systems : Evaluate PEG-400/water mixtures to mimic physiological conditions .

- Thermodynamic analysis : Calculate logP (experimental vs. predicted via ChemAxon) to identify outliers due to aggregation .

Advanced Experimental Design

Q. What in vitro/in vivo models are suitable for evaluating neuroprotective effects linked to this compound’s quinoline-oxadiazole scaffold?

- Methodological Answer :

- In vitro : Primary neuronal cultures (rat cortical neurons) exposed to Aβ₂₅–₃₅ oligomers; measure ROS via DCFH-DA assay .

- In vivo : Transgenic AD mice (APP/PS1) dosed orally (10 mg/kg/day for 28 days); assess cognitive improvement via Morris water maze .

- Biomarker validation : ELISA for BDNF and GFAP in serum/brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.